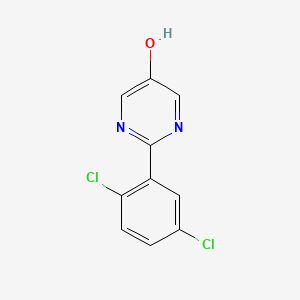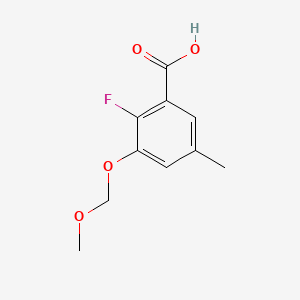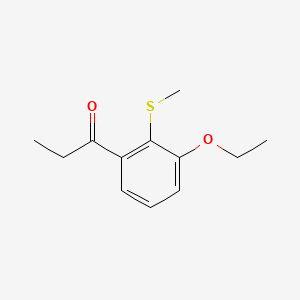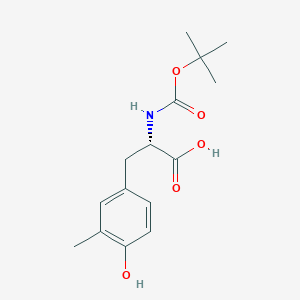
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and a methyl group at the meta position relative to the hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material, (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst like sulfuric acid.
Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Sulfuric acid: Used as a catalyst for esterification reactions.
N,N’-dicyclohexylcarbodiimide: Used as a coupling agent for amidation reactions.
Major Products Formed
Free amino acid: Formed after deprotection of the Boc group.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
科学的研究の応用
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
作用機序
The mechanism of action of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
(S)-2-Boc-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.
(S)-2-Boc-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has the hydroxy and methyl groups in different positions on the aromatic ring.
Uniqueness
(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(5-6-12(9)17)8-11(13(18)19)16-14(20)21-15(2,3)4/h5-7,11,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
DAAOQJIXZNKBDE-NSHDSACASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


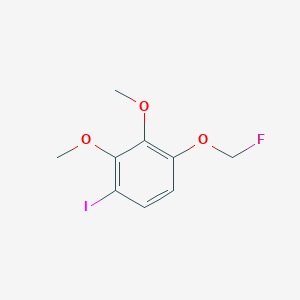

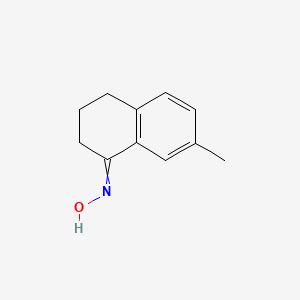

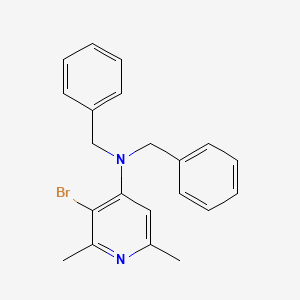
![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)




